Tris(glycinato)iron(III)
CAS No.:
Cat. No.: VC17628128
Molecular Formula: C6H9FeN3O6
Molecular Weight: 275.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9FeN3O6 |
|---|---|
| Molecular Weight | 275.00 g/mol |
| IUPAC Name | 2-azanidylacetate;iron(6+) |
| Standard InChI | InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3 |
| Standard InChI Key | BKERZOLTDSOAHY-UHFFFAOYSA-K |
| Canonical SMILES | C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6] |
Introduction
Molecular and Structural Characteristics
Tris(glycinato)iron(III) (IUPAC name: 2-azanidylacetate;iron(6+)) has the molecular formula C₆H₉FeN₃O₆ and a molecular weight of 275.00 g/mol. The glycinato ligand, derived from glycine, coordinates to the central iron(III) ion via its amino and carboxylate groups, forming a bidentate chelate. This results in an octahedral geometry around the iron center, with three glycinato ligands each occupying two coordination sites.
Table 1: Key Molecular Properties of Tris(glycinato)iron(III)
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉FeN₃O₆ |
| Molecular Weight | 275.00 g/mol |
| Coordination Geometry | Octahedral |
| IUPAC Name | 2-azanidylacetate;iron(6+) |
| PubChem CID | 139035540 |
Synthesis and Optimization
The synthesis involves reacting iron(III) salts (e.g., FeCl₃ or Fe(NO₃)₃) with glycine in aqueous medium. Critical parameters include:
-
pH: Optimal ligand coordination occurs near neutral pH (6.5–7.5), where glycine exists predominantly as the zwitterion.
-
Temperature: Reactions are typically conducted at 60–80°C to enhance kinetics without degrading ligands.
-
Molar Ratios: A 1:3 molar ratio of Fe³⁺ to glycine ensures complete complexation.
Comparative studies with other iron(III) complexes (e.g., Tris(acetylacetonato)iron(III)) reveal that glycinato ligands offer superior aqueous stability, making the compound suitable for biological applications .
Challenges and Future Research
Despite its promise, several gaps hinder practical adoption:
-
Stability in Physiological Conditions: Competitive ligand displacement by biomolecules (e.g., albumin) may reduce efficacy .
-
Scalable Synthesis: Current methods yield laboratory-scale quantities; industrial production requires optimization.
-
Toxicological Profiles: Long-term biosafety studies are absent.
Proposed research directions include:
-
Structural Modification: Introducing substituents to glycine to enhance stability.
-
Hybrid Materials: Embedding the complex in polymers for controlled release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume